1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
Description
Synthesis Analysis
Synthesis of pyrazole derivatives often involves strategies that allow the introduction of various substituents at specific positions on the pyrazole ring to modulate the compound's properties. A common approach to synthesizing such compounds involves coupling protected alkynols with acid chlorides to form alkynyl ketones, followed by reaction with hydrazine to construct the pyrazole nucleus. Subsequent deprotection and conversion to a chloride provide a pathway to synthesize derivatives like 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride with diverse substituents at the 3 and 5 positions on the pyrazole ring (Grotjahn et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is significantly influenced by substituents, leading to variations in their supramolecular architecture. For example, compounds with benzylamino substituents at the 5 position exhibit different hydrogen-bonded structures ranging from chains to sheets, depending on the nature of the substituents and the crystal packing forces (Castillo et al., 2009).
Scientific Research Applications
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Enantioselective Synthesis
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Medicinal Chemistry
- Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are found in various therapeutic categories such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant agents .
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Pharmacological Activities
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Organic Synthesis
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Functional Materials
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Agro-Chemical Industries
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UV-Active Applications
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Antimicrobial Activities
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Anticancer Activities
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Synthetical Utility
- Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
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Bioactivities
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Photophysical Properties
properties
IUPAC Name |
2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQKPPPBCMZVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384062 | |
Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |
CAS RN |
160233-29-4 | |
Record name | 3-(1,1-Dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160233-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160233-29-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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